molecular formula C14H11Br B8424747 (Bromo)(fluorenyl)methane

(Bromo)(fluorenyl)methane

Cat. No.: B8424747
M. Wt: 259.14 g/mol
InChI Key: BMHPWCIMDLFAKG-UHFFFAOYSA-N
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Description

(Bromo)(fluorenyl)methane is a useful research compound. Its molecular formula is C14H11Br and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11Br

Molecular Weight

259.14 g/mol

IUPAC Name

1-(bromomethyl)-9H-fluorene

InChI

InChI=1S/C14H11Br/c15-9-11-5-3-7-13-12-6-2-1-4-10(12)8-14(11)13/h1-7H,8-9H2

InChI Key

BMHPWCIMDLFAKG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC(=C31)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Fluorene-1-carboxylic acid was purchased from Aldrich. It was reduced as described in J. Am. Chem. Soc. 1961, 83, 417 via the methyl ester to 1-hydroxymethylfluorene 1H NMR (CDCl3): δ 4.84 ppm (CH2), 3.89 ppm (CH2). 4.1 g (21 mmol) 1-hydroxymethylfluorene dissolved in 60 ml THF was slowly added to 2.54 g PBr3 in 10 ml THF at −5° C. The orange solution was stirred for 1.5 hrs at −5° C. then stirred for 16 hrs at room temperature. This was then poured into iced water, allowed to settle and 5.1 g of 1-bromomethylfluorene was isolated on a frit as an off-white powder. 1H NMR (CDCl3): δ 4.65 ppm (CH2), 3.97 ppm (CH2).
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0 (± 1) mol
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reactant
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[Compound]
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methyl ester
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0 (± 1) mol
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4.1 g
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60 mL
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2.54 g
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10 mL
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Synthesis routes and methods II

Procedure details

The ligand (cyclopentadienyl)(fluorenyl)methane was prepared as follows. To 0.4 mole dibromomethane dissolved in 200 mL pentane was added 0.2 mole fluorenyllithium powder. After the addition was complete, the reaction mixture was stirred for two hours. The reaction mixture was filtered and the filtrate washed with 100 mL of distilled water. The organic phase was dried with Na2SO4 and the solvent was stripped under vacuum. The residue was washed with 150 mL pentane to remove unreacted fluorene and dried under vacuum to yield pale yellow colored (bromo)(fluorenyl)methane. The yield was 80%. The (bromo)(fluorenyl)methane was dissolved in 20 mL ether and 19 mL (2 M in THF) cyclopentadienylsodium was added at a rate of 0.15 mL/min. The reaction mixture was stirred for two hours and washed with 50 mL distilled water. The organic phase was dried over Na2SO4 and the solvent removed under vacuum to yield pale yellow (cyclopentadienyl)(fluorenyl)methane. The yield was 70%.
Quantity
0.4 mol
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reactant
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200 mL
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solvent
Reaction Step One
Name
fluorenyllithium
Quantity
0.2 mol
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reactant
Reaction Step Two

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